molecular formula C4H3BrN2O2 B103388 5-Bromo-4,6-dihydroxypyrimidine CAS No. 15726-38-2

5-Bromo-4,6-dihydroxypyrimidine

Cat. No. B103388
CAS RN: 15726-38-2
M. Wt: 190.98 g/mol
InChI Key: XVXHFPZMRQXGBM-UHFFFAOYSA-N
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Description

5-Bromo-4,6-dihydroxypyrimidine (5-Br-4,6-DHP) is a brominated derivative of the naturally occurring pyrimidine base, 4,6-dihydroxypyrimidine (4,6-DHP). This compound has been used in a variety of scientific research applications, including as a substrate for the study of various biochemical and physiological processes.

Scientific Research Applications

Synthesis and Biological Properties

  • A series of 5-substituted 2-amino-4,6-dihydroxypyrimidines were synthesized and showed inhibitory effects on immune-activated nitric oxide production in mouse peritoneal cells. These compounds demonstrated significant biological activity without suppressing cell viability, making them noteworthy in medicinal chemistry research (Jansa et al., 2014).

Antiviral Activity

  • In a study exploring antiviral compounds, 2,4-diamino-5-bromo-6-[2-(phosphonomethoxy)ethoxy]pyrimidines were synthesized. They exhibited marked inhibitory activity against retrovirus replication, highlighting their potential in antiretroviral therapy (Hocková et al., 2003).

Preparation for Metal-Complexing Molecular Rods

  • Efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines were developed, useful for preparing metal-complexing molecular rods. These compounds hold significance in materials science and coordination chemistry (Schwab et al., 2002).

Electronic and Vibrational Spectra Studies

  • Research on the electronic and vibrational spectra of dihydroxypyrimidines, including 5-bromouracil, provided insights into their structural properties, essential for understanding their behavior in various chemical and biological contexts (Srivastava et al., 1984).

Bromination Mechanism

  • A study on the bromination rates of pyrimidinones, including 5-bromo-4,6-dihydroxypyrimidines, in acidic solutions contributed to the understanding of bromination mechanisms, relevant in organic synthesis and chemical reaction studies (Tee & Banerjee, 1974).

Formation of Thiazolo[4,5‐d]pyrimidine Derivatives

  • The reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with secondary amines led to new thiazolo[4,5-d]pyrimidine derivatives, highlighting a method of synthesizing novel compounds with potential applications in pharmaceutical and chemical research (Bakavoli et al., 2006).

Use in Palladium-Catalysed Cross-Coupling Reactions

  • 5-Bromo-2-iodopyrimidine was used in selective palladium-catalysed cross-coupling reactions, demonstrating its role in the efficient synthesis of substituted pyrimidine compounds, important in organometallic chemistry and synthesis (Goodby et al., 1996).

Role in Synthesis of Azo Dyes

  • New azo disperse dyes were synthesized by coupling 4,6-dihydroxypyrimidine with diazonium salts, showcasing the application of 5-bromo-4,6-dihydroxypyrimidine in dye chemistry and material science (Yazdanbakhsh et al., 2012).

Safety and Hazards

The safety information for 5-Bromo-4,6-dihydroxypyrimidine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 5-Bromo-4,6-dihydroxypyrimidine are not mentioned in the search results, research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines suggest potential areas of exploration . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

5-bromo-4-hydroxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O2/c5-2-3(8)6-1-7-4(2)9/h1H,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXHFPZMRQXGBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=O)N1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408294
Record name 5-Bromo-4,6-dihydroxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15726-38-2
Record name 5-Bromo-4,6-dihydroxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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